molecular formula C16H15N3O3 B11519138 5-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11519138
M. Wt: 297.31 g/mol
InChI Key: HEUPVMZHKCINJA-UHFFFAOYSA-N
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Description

5-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core with a methoxy-substituted phenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • **4-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

5-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its benzodiazole core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-3-10(7-15(14)22-2)9-17-11-4-5-12-13(8-11)19-16(20)18-12/h3-9H,1-2H3,(H2,18,19,20)

InChI Key

HEUPVMZHKCINJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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